![molecular formula C9H7N3O3 B1660947 1-(4-Nitroindazol-1-yl)ethanone CAS No. 86009-37-2](/img/structure/B1660947.png)
1-(4-Nitroindazol-1-yl)ethanone
Übersicht
Beschreibung
“1-(4-Nitroindazol-1-yl)ethanone” is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17000 . It is also known by several synonyms, including N-acetyl-4-nitroindazole and 1-Acetyl-4-nitro-1H-indazol .
Synthesis Analysis
The synthesis of “1-(4-Nitroindazol-1-yl)ethanone” involves the use of ethanoic anhydride and 4-Nitro-1H-indazole . The synthetic route has been mentioned in the literature by Array Biopharma, Inc. in their patent US2010/63066 A1, 2010 .Molecular Structure Analysis
The molecular structure of “1-(4-Nitroindazol-1-yl)ethanone” consists of 9 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 205.04900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitroindazol-1-yl)ethanone” are not fully detailed in the search results. The compound has a molecular weight of 205.17000 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
1. Tyrosine Kinase Inhibitors in Normoxia and Hypoxia The compound has been used in the design and synthesis of Vandetanib derivatives containing Nitroimidazole groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia . These inhibitors have shown excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia .
Hypoxia Radiosensitizers
Nitroimidazole derivatives, including 1-(4-nitroindazol-1-yl)ethanone, have been developed as hypoxia radiosensitizers in radiotherapy . These compounds have high affinities to hypoxic tissues and can enhance the effects of radiotherapy .
Anti-Cancer Agents
The compound has potential as an anti-cancer therapeutic agent in hypoxia . Some compounds have demonstrated better bioactivity than vandetanib in VEGF gene expression inhibition .
Tubulin Polymerization Inhibitors
Although not directly mentioned, similar compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons have been designed, synthesized and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .
Safety and Hazards
The safety data sheet (SDS) for “1-(4-Nitroindazol-1-yl)ethanone” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
1-(4-nitroindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGGLOQORAHURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696753 | |
Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |
CAS RN |
86009-37-2 | |
Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.